4-methyl-5-[1-(methylsulfonyl)piperidin-4-yl]-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-5-[1-(methylsulfonyl)piperidin-4-yl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring, a piperidine ring, and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-[1-(methylsulfonyl)piperidin-4-yl]-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the triazole intermediate.
Methylsulfonylation: The methylsulfonyl group is introduced via a sulfonylation reaction using methylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-[1-(methylsulfonyl)piperidin-4-yl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can be reduced to modify the triazole ring or the piperidine ring.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Disulfide derivatives.
Reduction: Reduced triazole or piperidine derivatives.
Substitution: Compounds with different functional groups replacing the methylsulfonyl group.
Scientific Research Applications
4-methyl-5-[1-(methylsulfonyl)piperidin-4-yl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.
Biology: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or stability.
Pharmaceuticals: Potential use as an active pharmaceutical ingredient (API) in drug formulations.
Mechanism of Action
The mechanism of action of 4-methyl-5-[1-(methylsulfonyl)piperidin-4-yl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are involved in disease pathways.
Pathways Involved: The compound may inhibit enzyme activity or block receptor binding, thereby modulating biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-((Methylsulfonyl)methyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride .
- Methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinyl)pyrrolo[2,1-f][1,2,4]triazine-2-yl)-4-(trifluoromethyl)pyridin-2-ylcarbamate .
Uniqueness
4-methyl-5-[1-(methylsulfonyl)piperidin-4-yl]-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H16N4O2S2 |
---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
4-methyl-3-(1-methylsulfonylpiperidin-4-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H16N4O2S2/c1-12-8(10-11-9(12)16)7-3-5-13(6-4-7)17(2,14)15/h7H,3-6H2,1-2H3,(H,11,16) |
InChI Key |
WVYLVQDEQHAOAU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NNC1=S)C2CCN(CC2)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.